N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a naphthalene moiety, and a difluorobenzamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a cyclization reaction involving appropriate precursors such as cyanoacetamides and urea derivatives.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylamine derivative reacts with an electrophilic intermediate.
Attachment of the Difluorobenzamide Group: The final step involves the coupling of the difluorobenzamide group to the pyrimidine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions, particularly those involving nucleic acids and proteins.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases, including infectious diseases and inflammatory conditions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby disrupting critical biological pathways. This inhibition can lead to the suppression of cancer cell growth, modulation of immune responses, and other therapeutic effects .
Comparison with Similar Compounds
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can be compared with other similar compounds, such as:
N-(4-amino-2-((2-(phenylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide: This compound has a phenyl group instead of a naphthalene moiety, which may result in different biological activities and properties.
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dichlorobenzamide: The presence of chlorine atoms instead of fluorine atoms can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H17F2N5O3S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChI Key |
IFGGIVYHHWBIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
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